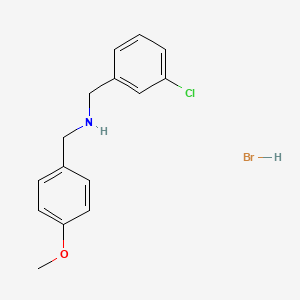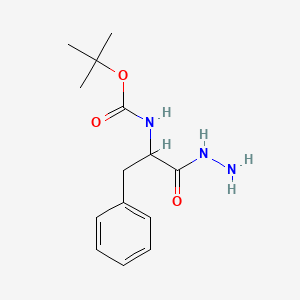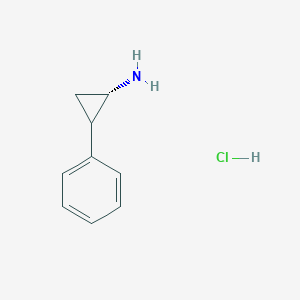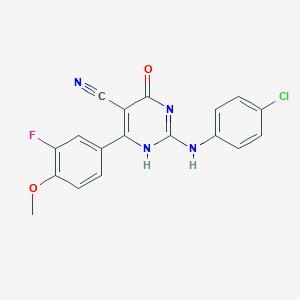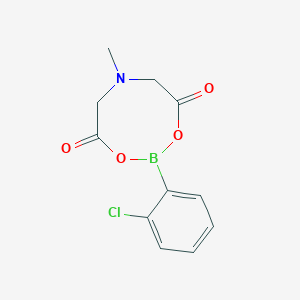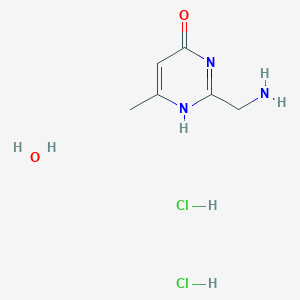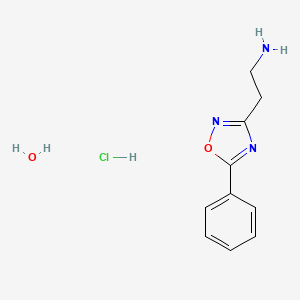![molecular formula C17H14BBrN2O B7970787 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene is a complex organic compound that features a unique tricyclic structure incorporating boron, nitrogen, and bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene typically involves multiple steps:
Formation of the Bromo-Methoxyphenyl Intermediate: The initial step involves the bromination of 2-methoxyphenyl using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclization Reaction: The bromo-methoxyphenyl intermediate undergoes a cyclization reaction with a diazaborine precursor under controlled conditions, typically involving a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Final Assembly: The final step involves the assembly of the tricyclic structure through a series of condensation reactions, often facilitated by a Lewis acid catalyst such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or borate esters.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethyl sulfoxide, potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Boronic acids, borate esters.
Reduction: Amine derivatives.
Substitution: Azide derivatives, thiocyanate derivatives.
科学研究应用
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. Additionally, the compound’s tricyclic structure allows it to fit into specific binding pockets, influencing biological pathways.
相似化合物的比较
Similar Compounds
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Unique due to its specific tricyclic structure and boron-nitrogen incorporation.
2-(2-Bromo-5-methoxyphenyl)-1,3-diaza-2-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure but different positioning of the boron and nitrogen atoms.
3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[6.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene: Similar structure with a different ring size.
Uniqueness
This compound is unique due to its specific arrangement of boron, nitrogen, and bromine atoms within a tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BBrN2O/c1-22-12-8-9-14(19)13(10-12)18-20-15-6-2-4-11-5-3-7-16(21-18)17(11)15/h2-10,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYHZDMQYHMBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=C(C=CC(=C4)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BBrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7970718.png)
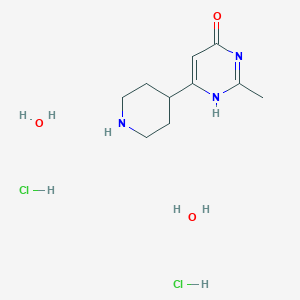
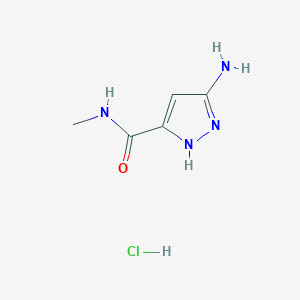
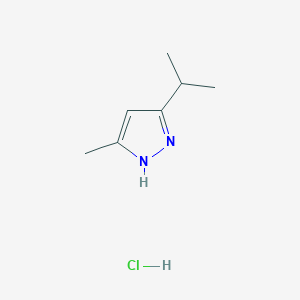
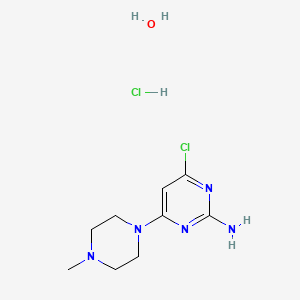
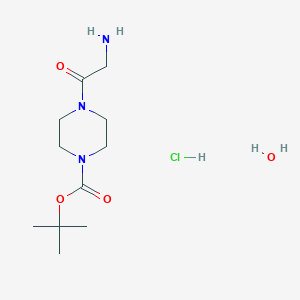
![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)
